molecular formula C28H25ClN2O4S B11591574 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11591574
M. Wt: 521.0 g/mol
InChI Key: YXXVGGCRNBSRHN-UHFFFAOYSA-N
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Description

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes include:

    Formation of the Benzothiadiazine Core: This step often involves the reaction of a suitable amine with a sulfonamide derivative under acidic conditions to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, 4-chlorobenzyl chloride, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-3-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
  • 2-benzyl-3-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Uniqueness

2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C28H25ClN2O4S

Molecular Weight

521.0 g/mol

IUPAC Name

2-benzyl-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C28H25ClN2O4S/c1-34-26-17-22(13-16-25(26)35-19-21-11-14-23(29)15-12-21)28-30-24-9-5-6-10-27(24)36(32,33)31(28)18-20-7-3-2-4-8-20/h2-17,28,30H,18-19H2,1H3

InChI Key

YXXVGGCRNBSRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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